N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide
Description
Properties
Molecular Formula |
C9H17NO6 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide |
InChI |
InChI=1S/C9H17NO6/c1-2-7(14)10-5(3-11)8(15)9(16)6(13)4-12/h3,5-6,8-9,12-13,15-16H,2,4H2,1H3,(H,10,14)/t5-,6+,8+,9-/m0/s1 |
InChI Key |
KPGOFLYMMXWXNB-LWIVVEGESA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Outline
Starting Material Preparation : The synthesis begins with a suitably protected sugar derivative or hexose analogue containing the tetrahydroxy-1-oxohexan-2-yl skeleton. Protection strategies involve silyl ethers or acetal groups to mask hydroxyls selectively.
Activation of the Carboxyl Group : The carboxyl function at the 1-oxo position is activated using coupling reagents such as carbodiimides (e.g., EDC or DCC) or mixed anhydrides to facilitate amide bond formation.
Amide Bond Formation : The activated acid intermediate reacts with propanamide or its amine precursor under mild conditions to form the amide linkage. Reaction parameters such as pH, temperature (typically 0–25°C), and solvent choice (e.g., DMF, dichloromethane) are optimized to prevent epimerization or degradation.
Deprotection : After amide formation, protecting groups are removed carefully, often under acidic or basic conditions, to yield the free tetrahydroxy compound.
Purification : The crude product is purified using high-performance liquid chromatography (HPLC), often employing reverse-phase columns, to achieve high purity and verify stereochemical fidelity.
Characterization : Final confirmation of structure and purity is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and optical rotation measurements.
Enzymatic Synthesis Alternative
Recent advances suggest enzymatic synthesis as a viable alternative, employing enzymes capable of catalyzing:
- Selective hydroxylation to introduce tetrahydroxy groups.
- Amide bond formation through enzymatic amidation, offering stereospecificity and milder reaction conditions.
This approach can potentially improve yields, reduce by-products, and enhance stereochemical control.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Protection of hydroxyls | TBDMS-Cl, imidazole, DMF, 0°C to RT | Selective silylation of primary/secondary OH groups |
| Activation of acid | EDC·HCl, HOBt, DMF, 0°C to RT | Formation of active ester intermediate |
| Amide coupling | Propanamide, DIPEA, DMF, 0–25°C | Efficient amide bond formation, minimal racemization |
| Deprotection | TBAF in THF or acidic hydrolysis | Removal of silyl or acetal protecting groups |
| Purification | Reverse-phase HPLC | >95% purity, confirmed by analytical HPLC and NMR |
| Characterization | ^1H NMR, ^13C NMR, MS, optical rotation | Confirmed stereochemistry and molecular integrity |
Notes on Stereochemistry and Reaction Control
- The compound contains four stereocenters (2R,3R,4R,5R configuration), requiring strict stereochemical control during synthesis.
- Reaction conditions are carefully optimized to avoid epimerization at these centers.
- Use of chiral starting materials or chiral catalysts can enhance stereoselectivity.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Organic Synthesis | Multi-step protection, activation, coupling, deprotection | Well-established, scalable, high purity | Time-consuming, requires multiple steps |
| Enzymatic Synthesis | Enzyme-catalyzed hydroxylation and amidation | High stereoselectivity, mild conditions | Limited enzyme availability, scale-up challenges |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide and analogous compounds:
Key Findings from Comparative Analysis
The hexanamide derivative () exhibits higher lipophilicity due to its longer aliphatic chain, making it more suitable for lipid bilayer penetration .
Stereochemical Differences :
- N-Acetyl-D-galactosamine () differs in stereochemistry at C4 (galactose vs. glucose configuration), critically altering its recognition by enzymes like glycosyltransferases .
Synthetic Challenges :
- Synthesis of the target compound would require selective protection of hydroxyl groups, similar to methods used for and (e.g., thiophosphate intermediates, NaOH-mediated deprotection) .
- Purification via silica gel chromatography or HPLC is essential for isolating stereoisomers, as seen in and .
Biological Activity :
- N-Acetylated analogs () are substrates for enzymes involved in glycosylation, while the propanamide variant may exhibit altered binding kinetics due to steric effects .
- Derivatives with carboxylic acid groups () or tetrazolyl moieties () are often used in drug design for enhanced target engagement .
Safety and Handling :
- Hexanamide derivatives () carry hazards such as skin/eye irritation (H315, H319), while acetylated sugars () are generally safer .
Research Implications
- Drug Development : The propanamide group’s balance between hydrophilicity and lipophilicity makes the compound a candidate for prodrug strategies, particularly in antiviral or anticancer therapies .
- Glycobiology : Structural comparisons highlight the importance of stereochemistry in enzyme-substrate interactions, guiding the design of glycosylation inhibitors .
Biological Activity
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 249.26 g/mol. The structure features multiple hydroxyl groups which are critical for its interaction with biological systems.
Biological Activity
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
2. Antioxidant Activity
The compound demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups which can donate electrons to neutralize reactive oxygen species (ROS).
3. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways in immune cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against MRSA strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .
Case Study 2: Oxidative Stress Reduction
A cellular study demonstrated that treatment with this compound significantly reduced lipid peroxidation levels in human fibroblasts exposed to oxidative stress. The reduction was quantified using malondialdehyde (MDA) assays .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption: The amphiphilic nature allows it to integrate into lipid bilayers.
- Free Radical Scavenging: Hydroxyl groups facilitate electron donation.
- Cytokine Modulation: Alters signaling pathways related to inflammation.
Data Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | MIC: 32 µg/mL | Membrane disruption |
| Antioxidant | Significant reduction | Free radical scavenging |
| Anti-inflammatory | Cytokine modulation | NF-kB pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
